3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine
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Overview
Description
3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a naphthalene group attached to the imidazo[4,5-c]pyridine core via a methoxy linkage
Preparation Methods
The synthesis of 3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine involves several steps. One common synthetic route starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The resulting intermediate is then subjected to cyclization reactions to form the imidazo[4,5-c]pyridine core.
Chemical Reactions Analysis
3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar naphthalene group but differs in the core structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have different core structures but similar functional groups.
The uniqueness of this compound lies in its specific imidazo[4,5-c]pyridine core combined with the naphthalene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87034-91-1 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-methyl-4-(naphthalen-1-ylmethoxy)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3O/c1-21-12-20-16-9-10-19-18(17(16)21)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3 |
InChI Key |
LWQNJEJAZZTSEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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